

# losmapimod cost-effectiveness analysis other rare disease therapies

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Losmapimod

CAS No.: 585543-15-3

Cat. No.: S533590

Get Quote

## Losmapimod Clinical Trial Data Overview

The following table summarizes the key outcomes from the Phase 3 REACH trial, which led to the discontinuation of **Losmapimod**'s development [1].

| Trial Endpoint                           | Losmapimod Group (Change from Baseline) | Placebo Group (Change from Baseline) | P-value |
|------------------------------------------|-----------------------------------------|--------------------------------------|---------|
| Primary: Reachable Workspace (RWS)       | +0.013 ( $\pm 0.007$ )                  | +0.010 ( $\pm 0.007$ )               | 0.75    |
| Secondary: Muscle Fat Infiltration (MFI) | +0.42%                                  | +0.576%                              | 0.16    |
| Secondary: Shoulder Abductor Strength    | +9.63%                                  | +2.24%                               | 0.51    |

## Comparison with Other FSHD Therapeutic Approaches

While a cost comparison is not possible, the table below outlines how **Losmapimod**'s strategy and outcome compare to other emerging technologies for FSHD [1].

| Therapy / Approach                     | Developer(s)                                 | Mechanism of Action                             | Key Differentiator / Status                                                                          |
|----------------------------------------|----------------------------------------------|-------------------------------------------------|------------------------------------------------------------------------------------------------------|
| <b>Losmapimod (p38 MAPK inhibitor)</b> | Fulcrum Therapeutics                         | Indirect suppression of DUX4 expression [2] [3] | Phase 3 program discontinued in Sept 2024 [4] [1].                                                   |
| <b>Direct DUX4 Knockdown</b>           | Avidity Biosciences, Dyne Therapeutics, etc. | Target and reduce the DUX4 mRNA directly [1]    | Considered a more direct approach; several candidates are in earlier-stage clinical development [1]. |

## Experimental Protocol & Signaling Pathway

**Losmapimod** was investigated as a selective p38 $\alpha$ / $\beta$  mitogen-activated protein kinase (MAPK) inhibitor. Its proposed mechanism for treating FSHD was to inhibit p38 MAPK, which is part of a pathway believed to stabilize DUX4 mRNA. By inhibiting p38, **Losmapimod** was intended to reduce the expression of the DUX4 protein and its downstream toxic effects [2] [3].

The diagram below illustrates this proposed signaling pathway and the point of intervention for **Losmapimod**.



[Click to download full resolution via product page](#)

The Phase 3 REACH trial was a **multi-center, randomized, double-blind, placebo-controlled study** [2].

- **Participants:** 260 individuals aged 18–65 with genetically confirmed FSHD [4].
- **Intervention:** Participants were randomized to receive either **Losmapimod** or a placebo [4].
- **Duration:** 48 weeks [4].
- **Primary Endpoint:** Change from baseline in Reachable Workspace (RWS), a quantitative assessment of upper limb mobility [4].
- **Key Challenge:** An unexpected stability and even slight improvement in the placebo group made it difficult to detect a treatment benefit, contributing to the trial not meeting its primary endpoint [4] [1].

## What Researchers Need to Know

For researchers and drug development professionals, the case of **Losmapimod** highlights several critical considerations:

- **Trial Design Challenges in Rare Diseases:** The FSHD trial highlighted difficulties such as high patient heterogeneity, the need for more sensitive functional outcome measures, and a variable and poorly understood natural history of disease progression that can complicate the interpretation of placebo group data [4] [3].

- **The Biomarker Gap:** Phase 2 trials showed functional improvements without a significant reduction in DUX4-driven gene expression biomarkers [3]. This disconnect underscores the urgent need for validated and predictive biomarkers to reliably assess target engagement and drug efficacy in early-stage trials.
- **Importance of Disease Models:** The failure of **Losmapimod** has prompted calls for more physiologically relevant disease models, such as xenograft models, to better predict clinical efficacy before advancing to human trials [3].

### **Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. Fulcrum halts losmapimod development [fshdsociety.org]
2. Fulcrum Therapeutics Enters into a Collaboration and License ... [ir.fulcrumtx.com]
3. The recent clinical trial of losmapimod for the treatment ... [pubmed.ncbi.nlm.nih.gov]
4. How Fulcrum Therapeutics' Phase 3 REACH Clinical Trial ... [fshdsociety.org]

To cite this document: Smolecule. [losmapimod cost-effectiveness analysis other rare disease therapies]. Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b533590#losmapimod-cost-effectiveness-analysis-other-rare-disease-therapies>]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)